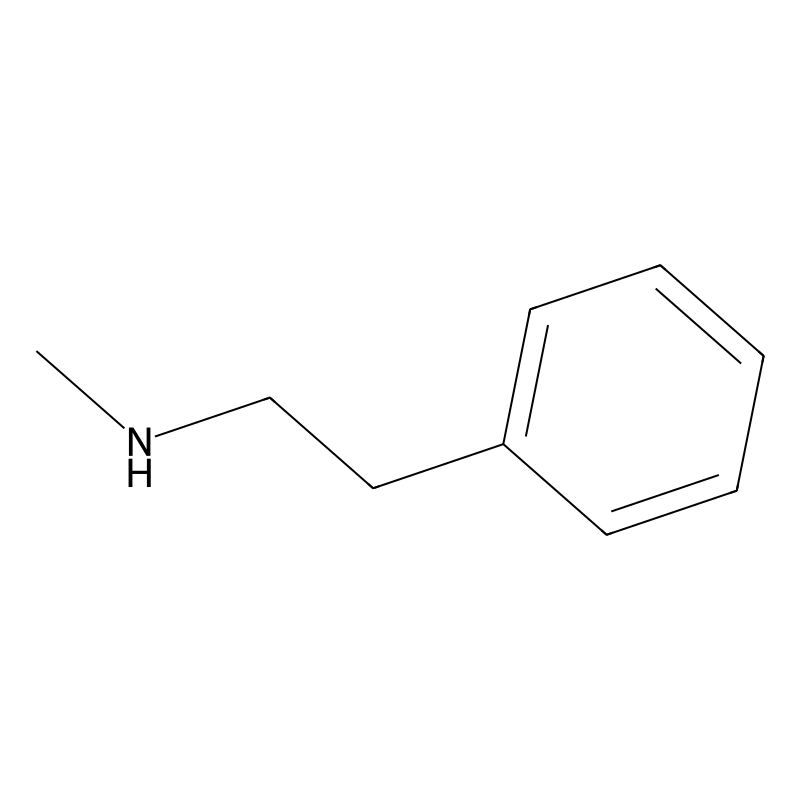

N-Methylphenethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

N-Methylphenethylamine (NMPEA) is a secondary amine derivative of phenethylamine, characterized by a single N-methyl substitution that fundamentally alters its chemical reactivity and biological binding profile. Operating as a clear, colorless liquid in its free base form with a boiling point of 203 °C and a pKa of 10.14, it is frequently utilized in both organic synthesis and neurochemical research [1]. In industrial and laboratory procurement, NMPEA is valued as a direct precursor for synthesizing complex tertiary amines without the over-alkylation risks associated with primary amines. Furthermore, its established baseline kinetics as a substrate for monoamine oxidases make it a critical reference standard in enzymatic assays [2].

Substituting N-Methylphenethylamine with its closest unmethylated analog, phenethylamine (PEA), or its alpha-methylated counterpart, amphetamine, introduces severe process and assay failures. In synthetic workflows, replacing a secondary amine (NMPEA) with a primary amine (PEA) eliminates steric control, leading to uncontrolled polyalkylation and complex product mixtures that require costly chromatographic separation [1]. In pharmacological and enzymatic screening, the N-methyl group is not merely a structural tag; it actively dictates receptor affinity and metabolic degradation rates. Using PEA as a surrogate in trace amine-associated receptor (TAAR1) models or monoamine oxidase (MAO) assays will yield drastically different kinetic data, rendering comparative baselines invalid and compromising downstream formulation decisions[2].

Synthetic Processability: Controlled Alkylation via Secondary Amine Structure

In synthetic procurement, the choice between NMPEA and phenethylamine (PEA) dictates the efficiency of downstream functionalization. As a secondary amine, NMPEA undergoes controlled single alkylation to form specific tertiary amines. In contrast, primary amines like PEA are highly susceptible to over-alkylation, often yielding a mixture of secondary, tertiary, and quaternary ammonium salts [1]. Procuring the N-methylated precursor directly bypasses the need for complex protection-deprotection strategies.

| Evidence Dimension | Alkylation Control (Primary vs Secondary Amine) |

| Target Compound Data | NMPEA (Secondary): Yields pure tertiary amines via single substitution |

| Comparator Or Baseline | PEA (Primary): High risk of polyalkylation mixtures |

| Quantified Difference | Elimination of 2+ synthetic steps (protection/deprotection) |

| Conditions | Standard N-alkylation conditions (e.g., with alkyl halides) |

Procuring NMPEA directly reduces synthetic steps, improves yield, and eliminates the costly purification required when starting from a primary amine.

Receptor Affinity: Moderated TAAR1 Agonism via Steric Hindrance

The N-methylation of the phenethylamine backbone significantly alters its binding affinity at the human trace amine-associated receptor 1 (hTAAR1). Quantitative assays demonstrate that NMPEA activates the receptor with an EC50 of approximately 387 nM, whereas the unsubstituted PEA exhibits a much higher potency with an EC50 of 129 nM [1]. This 3-fold reduction in potency is attributed to the steric hindrance introduced by the methyl group at the amino site.

| Evidence Dimension | hTAAR1 Activation (EC50) |

| Target Compound Data | NMPEA: 387 nM |

| Comparator Or Baseline | PEA: 129 nM |

| Quantified Difference | 3-fold lower potency for NMPEA |

| Conditions | In vitro functional assays using human TAAR1-expressing cells |

For assay developers, NMPEA provides a moderated, submaximal activation profile necessary for calibrating dose-response curves without the rapid saturation seen with PEA.

Enzymatic Degradation: High Selectivity for MAO-B over MAO-A

NMPEA exhibits highly specific metabolic kinetics, serving as a preferential substrate for Monoamine Oxidase B (MAO-B). Kinetic studies using rat brain mitochondria reveal that NMPEA has a Michaelis constant (Km) of 4.13 μM for MAO-B, compared to a Km of 58.8 μM for MAO-A [1]. This demonstrates a roughly 14-fold higher affinity for MAO-B, contrasting with other phenethylamine derivatives that may show broader or differing MAO isoform selectivity.

| Evidence Dimension | Enzyme Affinity (Km) |

| Target Compound Data | MAO-B Km = 4.13 μM |

| Comparator Or Baseline | MAO-A Km = 58.8 μM |

| Quantified Difference | ~14-fold higher affinity for MAO-B |

| Conditions | In vitro mitochondrial enzyme assays |

This distinct isoform selectivity makes NMPEA an ideal reference substrate for researchers developing targeted MAO-B inhibitors or studying specific neurodegenerative metabolic pathways.

Direct Precursor for Tertiary Amine Synthesis

Due to its secondary amine structure, NMPEA is the optimal starting material for synthesizing complex tertiary phenethylamines. It allows chemists to perform single-step N-alkylation or reductive amination without the polyalkylation risks and protection-deprotection overhead required when using primary amines like PEA [1].

Reference Substrate in MAO-B Inhibitor Screening

Given its ~14-fold higher affinity for MAO-B over MAO-A (Km = 4.13 μM vs 58.8 μM), NMPEA is highly suited as a baseline substrate in enzymatic assays. Procurement of high-purity NMPEA ensures reproducible degradation kinetics when evaluating the efficacy and selectivity of novel MAO-B inhibitors [2].

Ligand Calibration in TAAR1 Receptor Assays

In pharmacological screening, NMPEA's moderated TAAR1 agonism (EC50 ~387 nM) makes it an essential tool for calibrating receptor activation assays. It provides a reliable mid-range activation baseline, contrasting with the higher potency of unsubstituted PEA, thereby enabling more nuanced dose-response modeling [3].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant